人参皂苷Rg3

描述

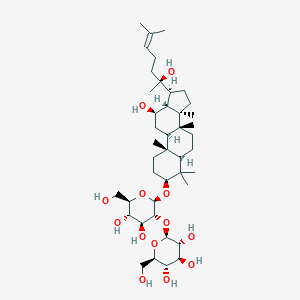

人参皂苷Rg3是一种从人参根中提取的生物活性化合物,人参是一种传统药材,在亚洲国家被广泛使用。 该化合物以其多种药理特性而闻名,包括抗癌、抗炎和神经保护作用 。 This compound以两种立体异构形式存在:20(S)-人参皂苷Rg3和20®-人参皂苷Rg3 .

科学研究应用

人参皂苷Rg3具有广泛的科学研究应用:

化学: 它被用作模型化合物来研究人参皂苷的化学性质和反应。

生物学: This compound被研究用于了解其对细胞过程的影响,包括凋亡和细胞增殖.

作用机制

人参皂苷Rg3通过多个分子靶点和途径发挥其作用:

生化分析

Biochemical Properties

Ginsenoside Rg3 interacts with various enzymes, proteins, and other biomolecules. It has been found to regulate ROS-mediated PI3K/AKT/mTOR, which is involved in the apoptosis pathway . Ginsenoside Rg3 also enhances the chemosensitivity of tumors to cisplatin by reducing the basal level of nuclear factor erythroid 2-related factor 2-mediated heme oxygenase-1/NAD(P)H quinone oxidoreductase-1 .

Cellular Effects

Ginsenoside Rg3 has significant effects on various types of cells and cellular processes. It can attenuate lung inflammation, prevent liver and kidney function damage, mitigate neuroinflammation, prevent cerebral and myocardial ischemia–reperfusion injury, and improve hypertension and diabetes symptoms . In vitro, Ginsenoside Rg3 has been shown to inhibit triglyceride accumulation, subsequently promoting enhanced fatty acid oxidation, as evidenced by the conversion of radiolabeled 3H‐fatty acids into 3H‐H2O with mitochondrial activation .

Molecular Mechanism

Ginsenoside Rg3 exerts its effects at the molecular level through various mechanisms. It can modulate the expression of non-coding RNAs, such as miRNAs, circular (circ)RNAs and long non-coding RNAs, in various types of tumor types, thereby inhibiting tumorigenesis and progression by regulating the corresponding signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, Ginsenoside Rg3 has shown to have long-term effects on cellular function. For example, treatment with Ginsenoside Rg3 led to the inhibition of triglyceride accumulation, subsequently promoting enhanced fatty acid oxidation .

Dosage Effects in Animal Models

In animal models, the effects of Ginsenoside Rg3 vary with different dosages. For instance, treatment with Ginsenoside Rg3 (2.5 mg/kg, 8 weeks) effectively reversed the LPS‐induced inhibition of brown adipocyte features in C57BL/6 mice .

Metabolic Pathways

Ginsenoside Rg3 is involved in various metabolic pathways. It has been found to stimulate cytotoxicity and apoptosis of Paclitaxel by preventing nuclear factor kappa B (NF-κB) signaling and regulating Bax/Bcl-2 expression on triple-negative breast cancer .

准备方法

合成路线和反应条件: 人参皂苷Rg3可以通过在酸性条件下水解人参皂苷Rb1来合成。 例如,1%的人参皂苷Rb1溶液可以在40°C下用氯化铁处理12小时,转化为this compound及其衍生物 .

工业生产方法: this compound的工业生产通常涉及白参的蒸煮和干燥。 人参在密闭容器中于98°C蒸煮30小时,干燥,然后进一步蒸煮30-45小时 。该过程选择性地增加了this compound和其他微量人参皂苷的含量。

化学反应分析

反应类型: 人参皂苷Rg3会发生多种化学反应,包括水解、氧化和糖基化。

常见试剂和条件:

水解: 酸性条件,例如使用乙酸,通常用于水解人参皂苷Rb1以产生this compound.

氧化: 氧化条件可以改变this compound的结构,导致形成不同的衍生物。

糖基化: 酶促糖基化可以进一步修饰this compound以产生其他人参皂苷。

主要产物: 这些反应形成的主要产物包括人参皂苷Rg5和人参皂苷Rk1,它们是由this compound脱水衍生而来的 .

相似化合物的比较

人参皂苷Rg3由于其强效药理活性,在人参皂苷中是独一无二的。类似的化合物包括:

人参皂苷Rb1: This compound的前体,以其抗炎和抗糖尿病特性而闻名.

人参皂苷Rg5: This compound的衍生物,具有增强的抗癌特性.

人参皂苷Rh2: 另一种具有显著抗癌作用的人参皂苷.

This compound由于其双重立体异构形式及其广泛的生物活性,使其在研究和治疗应用中都成为一种有价值的化合物。

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXIFXNRCLMQCD-JBVRGBGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316982 | |

| Record name | Ginsenoside Rg3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14197-60-5 | |

| Record name | Ginsenoside Rg3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14197-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rg3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014197605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rg3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14197-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE RG3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227D367Y57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of ginsenoside Rg3?

A1: Ginsenoside Rg3 (C42H72O13) has a molecular weight of 784.99 g/mol.

Q2: How does ginsenoside Rg3 interact with its targets to exert its effects?

A2: Ginsenoside Rg3 interacts with various cellular targets, including receptors, enzymes, and signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] For instance, it has been shown to:

- Bind to and activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved adiponectin secretion and signaling. []

- Inhibit the phosphorylation of extracellular signal-regulated kinase 2 (ERK2) and elevate cyclic AMP production, contributing to its anti-platelet aggregation properties. [, ]

- Modulate the PI3K/Akt/mTOR signaling pathway, resulting in the suppression of angiogenesis and induction of apoptosis in specific cancer cells. [, ]

- Inhibit the Notch/HES1 pathway, leading to apoptosis and inhibiting the proliferation of lung cancer cells. []

Q3: Does the stereochemistry of ginsenoside Rg3 influence its biological activity?

A3: Yes, research indicates that the 20(S)-ginsenoside Rg3 isomer exhibits stronger inhibitory effects on cell growth and influences DNA methylation patterns more potently compared to the 20(R)-ginsenoside Rg3 isomer. [, ]

Q4: What is known about the stability of ginsenoside Rg3 under various conditions?

A4: While specific stability data under various conditions is limited in the provided research, ginsenoside Rg3 is generally considered stable under normal storage conditions. Further research focusing on its stability in different formulations and environmental conditions would be beneficial. []

Q5: What are the analytical methods used to characterize and quantify ginsenoside Rg3?

A5: Various analytical techniques are employed to characterize and quantify ginsenoside Rg3, including:

- High-performance liquid chromatography (HPLC) [, ]

- Ultra-performance liquid chromatography coupled with quadrupole-orbitrap mass spectrometry (UPLC-Q-Orbitrap MS) []

Q6: What are the key in vitro and in vivo effects of ginsenoside Rg3?

A6: Ginsenoside Rg3 exhibits a diverse range of in vitro and in vivo effects, including:

- Anti-cancer activity: It has demonstrated inhibitory effects on the proliferation, metastasis, and angiogenesis of various cancer cell lines, including lung cancer, colorectal cancer, osteosarcoma, and breast cancer. [, , , , , , , , , , , , , , , , , ]

- Anti-inflammatory effects: Studies have shown its potential to mitigate lipopolysaccharide-induced acute lung injury by reducing pro-inflammatory cytokines and promoting anti-inflammatory mediators. [] It also demonstrates protective effects against omethoate-induced lung injury in rats. []

- Neuroprotective properties: Ginsenoside Rg3 has shown potential in ameliorating Alzheimer's disease by modulating microglial activation and promoting Aβ uptake and clearance. [] It also exhibits neuroprotective effects in models of cerebral ischemia-reperfusion injury. []

- Metabolic regulation: Research suggests that it can reduce lipid accumulation in the liver by inhibiting specific enzymes and activating AMPK. [, ] It also shows therapeutic potential for diabetic cardiomyopathy by improving adiponectin signaling. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N4,N4'-Bis(2,4-dimethylphenyl)-3,3'-dimethyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B168564.png)